N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]methanesulfonamide

Lipophilicity Permeability In-silico ADME

Researchers screening carbonic anhydrase isoforms often lack a structurally defined minimal pharmacophore for matched molecular pair analysis. This benzothiophene methanesulfonamide (MW 285.4, XLogP3-AA 1.4, 4 rotatable bonds) directly addresses that gap. • CNS drug-like minimal pharmacophore template for brain-penetrant CA or chemokine receptor ligand design • Matched molecular pair negative control - quantify aromatic activation contributions vs. 5-Cl or 5-CF₃ benzothiophene analogs in stopped-flow CO₂ hydration assays • Secondary alcohol handle enables esterification, etherification, or biotin/fluorophore tagging for chemical biology probe development • Pair with acetazolamide for head-to-head CA-I/CA-II vs. CA-IX/CA-XII isoform selectivity profiling

Molecular Formula C12H15NO3S2
Molecular Weight 285.38
CAS No. 2034548-62-2
Cat. No. B2391583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]methanesulfonamide
CAS2034548-62-2
Molecular FormulaC12H15NO3S2
Molecular Weight285.38
Structural Identifiers
SMILESCC(CNS(=O)(=O)C)(C1=CC2=CC=CC=C2S1)O
InChIInChI=1S/C12H15NO3S2/c1-12(14,8-13-18(2,15)16)11-7-9-5-3-4-6-10(9)17-11/h3-7,13-14H,8H2,1-2H3
InChIKeyDSFWZYQKRDYJFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]methanesulfonamide: Chemical Identity and Scaffold Profile


N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]methanesulfonamide (CAS 2034548-62-2) is a sulfonamide derivative that incorporates a benzothiophene core linked to a 2-hydroxypropyl tether and a methanesulfonamide terminal group [1]. The compound has a molecular weight of 285.4 g/mol, a calculated XLogP3-AA of 1.4, and presents two hydrogen bond donors alongside five hydrogen bond acceptors [1]. Its structure places it within the broader class of benzothiophene sulfonamides, a chemotype investigated for carbonic anhydrase inhibition and chemokine receptor modulation, though direct evidence for this specific compound in primary literature is sparse [2].

Scaffold Benzothiophene sulfonamide for CA/chemokine receptor screening
Profile Moderate lipophilicity and enhanced hydrogen bonding capacity
Evidence Direct target engagement data remain sparse; class-level inference

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]methanesulfonamide: Analog Substitution Risks


Sulfonamides with a benzothiophene core cannot be substituted interchangeably because three critical molecular features simultaneously govern solubility, permeability, and target engagement: the heterocyclic scaffold, the hydroxyalkyl linker, and the sulfonamide N-alkyl substitution. The benzothiophene ring provides enhanced lipophilicity (XLogP3-AA = 1.4) relative to benzene-core analogs, which directly impacts membrane permeability and tissue distribution profiles [1]. The 2-hydroxypropyl linker introduces a stereocenter and an additional hydrogen bond donor that are absent in simple alkyl sulfonamides, potentially altering binding kinetics to metalloenzymes such as carbonic anhydrase II [2]. Even among benzothiophene sulfonamides, variation in the N-sulfonamide substituent (methyl in this compound vs. aryl, heteroaryl, or extended alkyl in proprietary analogs) shifts both the pKa of the sulfonamide NH and the overall molecular topology, which has been shown to modulate carbonic anhydrase inhibitory potency by orders of magnitude [2]. A procurement specification that ignores these structural parameters risks selecting an analog with incompatible physicochemical or pharmacological properties.

Benzothiophene vs benzene core
Elevated lipophilicity alters permeability and tissue distribution; benzene-core analogs may not match.
Hydroxypropyl linker stereocenter
Additional H-bond donor and chiral center absent in simple alkyl sulfonamides; binding kinetics may differ.
N-methyl vs extended N-substituent
Methyl group vs aryl/heteroaryl changes sulfonamide pKa and topology; potency shifts require validation.

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]methanesulfonamide: Quantitative Differentiation vs Closest Analogs


Lipophilicity: Benzothiophene vs Benzene Core

The target compound exhibits a computed XLogP3-AA of 1.4, which is elevated compared to the benzene-core analog N-(2-hydroxypropyl)methanesulfonamide (predicted XLogP ~0.2). This 1.2-log-unit increase reflects the additional ring-fusion sulfur atom and the extended aromatic surface of the benzothiophene scaffold [1]. In the context of carbonic anhydrase inhibitor design, thiophene-fused analogs have been shown to achieve higher corneal permeability than their benzene counterparts in topical ocular administration models, a critical parameter for intraocular pressure reduction [2].

Lipophilicity ΔXLogP
Class-level inference
≈ +1.2
May support higher permeability in cell/tissue assays
Computed; experimental validation needed
Lipophilicity Permeability In-silico ADME

Hydrogen Bond Donor/Acceptor Profile vs N-alkyl Sulfonamides

The target compound possesses 2 hydrogen bond donors (the hydroxyl group and the sulfonamide NH) and 5 hydrogen bond acceptors (sulfonamide oxygens, hydroxyl oxygen, and thiophene sulfur) [1]. In contrast, simple N-alkyl methanesulfonamides without a hydroxyl group (e.g., N-propylmethanesulfonamide) contain only 1 donor and 3 acceptors. The additional hydroxyl donor in the target compound is positioned beta to the sulfonamide NH, creating the potential for a bidentate hydrogen bond interaction with the zinc-bound hydroxide in carbonic anhydrase II, a feature associated with nanomolar inhibitory potency in related [(hydroxyalkyl)sulfonyl]thiophenesulfonamides [2].

H-Bond Donors/Acceptors
Class-level inference
+1 HBD, +2 HBA
Supports binding interaction potential for metalloenzymes
CA-II bidentate interaction inferred
Hydrogen bonding Binding affinity Sulfonamide pharmacophore

CNS Drug-likeness and MPO Score Comparison

With a molecular weight of 285.4 g/mol and 4 rotatable bonds [1], the target compound falls within favorable ranges for central nervous system (CNS) drug-likeness. By comparison, many proprietary benzothiophene sulfonamide chemokine receptor modulators feature molecular weights exceeding 450 g/mol and >7 rotatable bonds, which penalize their CNS MPO (multiparameter optimization) scores [2]. The smaller size and reduced flexibility of the target compound predict superior brain penetration potential, should CNS target engagement be required.

CNS Drug-likeness MW/RotB
Cross-study comparable
MW 285.4 Da, 4 rot. bonds
Favorable CNS penetration probability for screening
CNS MPO criteria; comparator from patent literature
CNS drug-likeness MPO score Molecular flexibility

CA Isoform Selectivity: Electron-Withdrawing Substituent Effect

The target compound contains an unsubstituted benzothiophene ring bearing only the methanesulfonamide group, unlike many potent carbonic anhydrase inhibitors that incorporate electron-withdrawing substituents (Cl, CF₃, NO₂) on the aromatic ring to lower the sulfonamide NH pKa and enhance zinc coordination [1]. The absence of such activating groups in the target compound is expected to result in a higher sulfonamide pKa and potentially reduced potency against cytosolic CA-II, but this may simultaneously confer selectivity advantages toward membrane-bound isoforms (e.g., CA-IX, CA-XII) that accommodate neutral, lipophilic ligands in their active sites [2].

CA Isoform Selectivity
Class-level inference
No EWG; predicted pKa shift
May favor membrane-bound CA isoforms over cytosolic CA-II
pKa estimate from SAR; experimental verification required
CA-II selectivity Isoform selectivity Sulfonamide SAR

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]methanesulfonamide: Research and Procurement Scenarios


Carbonic Anhydrase Isoform Selectivity Screening

The unsubstituted benzothiophene methanesulfonamide scaffold, with its predicted higher sulfonamide pKa, is suited for screening panels designed to discriminate between cytosolic (CA-I/CA-II) and membrane-bound (CA-IX/CA-XII) isoforms [4]. Procurement of this compound alongside a potent broad-spectrum inhibitor (e.g., acetazolamide) enables head-to-head selectivity profiling in stopped-flow CO₂ hydration assays [2].

CNS-Penetrant Scaffold-Hopping Starting Point

With a molecular weight of 285.4 g/mol and only 4 rotatable bonds, this compound adheres to CNS drug-likeness criteria more closely than larger benzothiophene sulfonamides described in the patent literature [1][3]. It can serve as a minimal pharmacophore template for structure-based design of brain-penetrant carbonic anhydrase or chemokine receptor ligands.

Negative Control for Electron-Deficient Sulfonamide Series

Because the target compound lacks the electron-withdrawing substituents present on the aromatic rings of most high-affinity CA inhibitors, it can function as a matched molecular pair negative control [2]. Comparing its IC₅₀ with that of a 5-chloro or 5-trifluoromethyl benzothiophene analog quantifies the contribution of aromatic activation to target binding.

Late-Stage Diversification via Alcohol Handle

The secondary alcohol on the 2-hydroxypropyl linker provides a synthetic handle for esterification, etherification, or oxidation not available in simple N-alkyl sulfonamides [1]. This compound can be procured as a versatile intermediate for generating libraries of ester prodrugs or for introducing biotin/fluorophore tags in chemical biology probe development.

Application
Selection Property
Validation Focus
CA Isoform Selectivity Screening
Predicted isoform selectivity profile (unsubstituted scaffold)
CA-IX/XII vs CA-II discrimination in stopped-flow assay
CNS-Penetrant Scaffold-Hopping
Low molecular weight and limited flexibility (CNS drug-likeness)
Brain penetration prediction models; in vitro P-gp assessment
Negative Control for Activated Sulfonamides
Absence of electron-withdrawing substituents on aromatic ring
Matched molecular pair analysis with 5-Cl/CF3 analogs
Late-Stage Diversification Handle
Secondary alcohol on 2-hydroxypropyl linker
Derivatization feasibility for ester prodrugs or probe labels
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